4-Nonyne

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

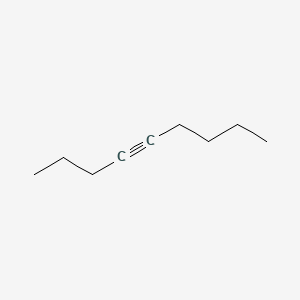

2D Structure

属性

IUPAC Name |

non-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYTXPDVKZFUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174015 | |

| Record name | 4-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20184-91-2 | |

| Record name | 4-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 4-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nonyne, a valuable internal alkyne in organic synthesis. The document details the primary synthetic route, experimental protocols, and characterization data, presented in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (also known as butylpropylacetylene) is a nine-carbon internal alkyne with the chemical formula C₉H₁₆.[1][2] Its structure features a carbon-carbon triple bond at the fourth position of the nonane (B91170) chain. This internal alkyne serves as a key intermediate in the synthesis of more complex organic molecules and is of interest to researchers in materials science and drug development. The synthesis of this compound is typically achieved through the alkylation of a terminal alkyne, a fundamental and widely applicable reaction in organic chemistry.

Synthesis Pathway

The most common and efficient method for the preparation of this compound is the nucleophilic substitution reaction between a hexynide anion and a propyl halide. This two-step process involves:

-

Deprotonation of a terminal alkyne: 1-Hexyne (B1330390) is treated with a strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), to form the sodium salt of the hexynide anion. This anion is a potent nucleophile.

-

Alkylation: The hexynide anion then undergoes a nucleophilic attack on a primary alkyl halide, such as 1-bromopropane (B46711), to form the new carbon-carbon bond, yielding this compound.

The overall reaction is illustrated in the signaling pathway diagram below.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for alkyne alkylation.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 1-Hexyne | 99% or higher |

| 1-Bromopropane | 99% or higher |

| Sodium Amide (NaNH₂) | 98% or higher |

| Liquid Ammonia | Anhydrous |

| Diethyl Ether | Anhydrous |

| Hydrochloric Acid | 2M solution |

| Sodium Sulfate | Anhydrous |

| Three-necked round-bottom flask | 500 mL |

| Dropping funnel | 100 mL |

| Condenser with drying tube | |

| Magnetic stirrer and stir bar | |

| Low-temperature bath (e.g., dry ice/acetone) | |

| Distillation apparatus | |

| Rotary evaporator |

Synthesis Procedure

The experimental workflow is outlined in the diagram below.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Formation of Sodium Hexynide: The flask is cooled in a dry ice/acetone bath to -78 °C. Approximately 200 mL of anhydrous liquid ammonia is condensed into the flask. While maintaining the temperature, 0.5 moles of sodium amide is carefully added in portions with efficient stirring. To this suspension, 0.5 moles of 1-hexyne is added dropwise from the dropping funnel over 30 minutes. The mixture is stirred for an additional hour to ensure complete formation of the sodium hexynide.

-

Alkylation: 0.55 moles of 1-bromopropane is added dropwise to the reaction mixture over 30 minutes. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred overnight under the inert atmosphere.

-

Workup: The reaction is carefully quenched by the slow addition of 50 mL of water to decompose any unreacted sodium amide. The ammonia is then allowed to evaporate in a well-ventilated fume hood.

-

Extraction and Washing: To the remaining residue, 100 mL of water is added. The aqueous layer is extracted three times with 50 mL portions of diethyl ether. The combined organic extracts are washed sequentially with 50 mL of 2M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the physical properties of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Hexyne (molar mass: 82.14 g/mol ) | 0.5 mol (41.07 g) | |

| 1-Bromopropane (molar mass: 122.99 g/mol ) | 0.55 mol (67.64 g) | |

| Sodium Amide (molar mass: 39.01 g/mol ) | 0.5 mol (19.51 g) | |

| Product | ||

| This compound (molar mass: 124.22 g/mol ) | [1] | |

| Yield | ||

| Theoretical Yield | 62.11 g | |

| Typical Experimental Yield | 70-80% | |

| Physical Properties | ||

| Appearance | Colorless liquid | [1] |

| Boiling Point | 155-158 °C at 760 mmHg | [3][4] |

| Density | 0.76 g/cm³ | [3] |

| Refractive Index | 1.4325 - 1.433 | [3][4] |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | t | 6H | -CH₃ | |

| ~1.4 | m | 4H | -CH₂-CH₃ | |

| ~2.1 | m | 4H | -C≡C-CH₂- | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~13.5 | -CH₃ | |||

| ~20.5 | -CH₂-CH₃ | |||

| ~22.5 | -C≡C-CH₂- | |||

| ~31.0 | -CH₂-CH₂-CH₃ | |||

| ~80.0 | -C≡C- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (sp³) |

| 2250-2100 | Weak to Medium | C≡C stretch (internal alkyne) |

| 1465-1375 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 124 | Molecular ion (M⁺) |

| 95 | [M - C₂H₅]⁺ |

| 81 | [M - C₃H₇]⁺ |

| 67 | [M - C₄H₉]⁺ |

Safety and Handling

-

Sodium amide is a highly reactive and corrosive solid that reacts violently with water. It should be handled with extreme care in a dry, inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

1-Hexyne and 1-bromopropane are flammable and should be handled away from ignition sources.

-

The reaction should be performed behind a safety shield, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the alkylation of 1-hexyne. The provided experimental protocol, along with the tabulated quantitative and characterization data, offers a comprehensive resource for researchers and scientists. The straightforward nature of this synthesis makes this compound readily accessible for its application in further organic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 4-Nonyne

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS 20184-91-2). The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process development, and computational modeling. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate experimental workflows.

Core Physical and Chemical Properties

This compound, also known as butylpropylacetylene, is a nine-carbon internal alkyne.[1][2] Its molecular formula is C₉H₁₆, and it has a molecular weight of 124.22 g/mol .[1][3][4] At room temperature, this compound exists as a colorless liquid.[3][4][5] It is characterized by a triple bond between its fourth and fifth carbon atoms.[5] This unsaturated hydrocarbon is generally insoluble in water but soluble in organic solvents.[5]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound based on collated experimental and estimated data.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [1][3][6] |

| Molecular Weight | 124.22 g/mol | [1][3][6] |

| Melting Point | -49.99°C (estimate) | [1][3][6] |

| Boiling Point | 155°C at 760 mmHg | [1][3][7] |

| 158°C at 760 mmHg | [6] | |

| 154°C | [2] | |

| Flash Point | 151-153°C | [1][3][7] |

| 38.3°C | [6] | |

| Vapor Pressure | 3.47 mmHg at 25°C | [1][3][6] |

Table 2: Optical and Density Properties

| Property | Value | Source(s) |

| Density | 0.76 g/cm³ | [1][3][6] |

| 0.757 g/mL | [2] | |

| Refractive Index | 1.4325 | [1][3][7] |

| 1.433 | [6] | |

| 1.430 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not widely published. However, standard methodologies for liquids can be applied. The following sections outline generalized protocols applicable to this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] The Thiele tube method is a convenient micro-method for this determination.[9]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Sample of this compound

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the this compound.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly heated for convection.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is used for precise measurements of liquid density.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

-

Distilled water (for calibration)

Procedure:

-

The clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried.

-

The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is followed for the this compound filled pycnometer (m₃).

-

The density of this compound (ρ_s) is calculated using the following formula: ρ_s = [(m₃ - m₁) / (m₂ - m₁)] * ρ_w where ρ_w is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10] The Abbe refractometer is a common instrument for its measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Sample of this compound

-

Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

Procedure:

-

The refractometer is turned on, and the light source is adjusted. The prisms are cleaned with a suitable solvent and a soft tissue.

-

The temperature of the refractometer is set to a specific value (e.g., 20°C or 25°C) using the connected water bath.

-

A few drops of this compound are placed onto the lower prism using a dropper.

-

The prisms are closed and clamped together.

-

While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible.

-

The compensator knob is turned to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp borderline.

-

The handwheel is adjusted again to center the borderline on the crosshairs in the eyepiece.

-

The refractive index value is read from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the experimental determination of physical properties as described above.

Caption: A generalized workflow for determining a physical property of this compound.

Caption: Experimental workflow for boiling point determination using a Thiele tube.

References

- 1. chembk.com [chembk.com]

- 2. This compound [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H16 | CID 140650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 20184-91-2: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 20184-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.aip.org [pubs.aip.org]

The Core Mechanisms of 4-Nonyne in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonyne, a nine-carbon internal alkyne, serves as a versatile and reactive building block in a multitude of organic transformations. Its linear structure and the presence of a carbon-carbon triple bond at the C4 position make it a valuable substrate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in several key organic reactions, including hydroboration-oxidation, Diels-Alder cycloaddition, alkyne metathesis, and catalytic hydrogenation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of this compound in research and development, particularly in the context of medicinal chemistry and drug discovery where the synthesis of novel scaffolds is paramount.

Hydroboration-Oxidation of this compound: A Pathway to Nonan-4-one

The hydroboration-oxidation of internal alkynes like this compound is a powerful method for the regioselective and stereoselective synthesis of ketones. The reaction proceeds in two steps: the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidation of the resulting vinylborane (B8500763) to yield an enol, which then tautomerizes to the corresponding ketone.

Mechanism of Action:

The hydroboration of the symmetrically substituted this compound with a bulky borane reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds via a four-membered ring transition state. The boron atom adds to one of the sp-hybridized carbons while a hydride is transferred to the other. Due to the symmetrical nature of this compound, the initial hydroboration does not exhibit regioselectivity, leading to a mixture of two regioisomeric vinylboranes. However, upon oxidation with hydrogen peroxide in a basic medium, both vinylboranes yield the same enol intermediate, which rapidly tautomerizes to produce nonan-4-one as the sole ketone product.[1][2][3]

Experimental Protocol: Synthesis of Nonan-4-one from this compound

A representative experimental procedure for the hydroboration-oxidation of an internal alkyne is as follows:

-

A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 9-BBN (1.1 eq.) in THF is added dropwise to the stirred solution of the alkyne.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours to ensure complete formation of the vinylborane.

-

The reaction is then cooled back to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

The mixture is stirred at room temperature for another 1-2 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, nonan-4-one, can be purified by column chromatography on silica (B1680970) gel.[4][5]

Quantitative Data:

| Reactant | Product | Reagents | Typical Yield (%) |

| Internal Alkyne | Ketone | 1. 9-BBN, THF; 2. NaOH, H₂O₂ | 80-95 |

Mechanism Visualization:

Caption: Hydroboration-Oxidation of this compound.

Diels-Alder Reaction of this compound: [4+2] Cycloaddition

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this concerted [4+2] cycloaddition, a conjugated diene reacts with a dienophile. Alkynes, such as this compound, can act as dienophiles, leading to the formation of a 1,4-cyclohexadiene (B1204751) derivative.[6][7][8]

Mechanism of Action:

The reaction of this compound with a conjugated diene, for instance, cyclopentadiene (B3395910), proceeds through a concerted, pericyclic transition state. The π-electrons from the diene and the alkyne reorganize simultaneously to form two new sigma bonds and one new pi bond in the resulting cyclic adduct. The stereochemistry of the diene is retained in the product. Due to the linear geometry of the alkyne, the substituents on this compound (a propyl and a butyl group) will be located on the newly formed double bond in the cyclohexadiene ring.[9][10]

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

A general procedure for a Diels-Alder reaction involving an alkyne is as follows:

-

Freshly cracked cyclopentadiene (from dicyclopentadiene) and this compound are dissolved in a suitable solvent, such as toluene (B28343) or xylene, in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to a temperature that facilitates the cycloaddition, typically ranging from 80 °C to 150 °C, depending on the reactivity of the diene and dienophile.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting cycloadduct can be purified by distillation or column chromatography.[11]

Quantitative Data:

Specific yield data for the Diels-Alder reaction of this compound is not available in the provided search results. However, Diels-Alder reactions with alkynes are well-established and can provide moderate to good yields depending on the substrates and reaction conditions.

| Diene | Dienophile | Product | Typical Yield (%) |

| Cyclopentadiene | Internal Alkyne | Bicyclic 1,4-diene | 50-80 |

Mechanism Visualization:

Caption: Diels-Alder Reaction of this compound.

Alkyne Metathesis of this compound: Carbon-Carbon Triple Bond Reorganization

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal complexes, typically containing molybdenum or tungsten. The self-metathesis of a symmetrical internal alkyne like this compound would result in a degenerate reaction, reforming the starting material. However, cross-metathesis with a different alkyne or ring-closing metathesis of a diyne containing the this compound moiety are synthetically useful transformations.[12][13]

Mechanism of Action:

The generally accepted mechanism for alkyne metathesis proceeds via a metal alkylidyne intermediate. The catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst, a metal alkylidyne, reacts with the alkyne to form a metallacyclobutadiene intermediate. This intermediate can then undergo cycloreversion to generate a new alkyne and a new metal alkylidyne, thus propagating the catalytic cycle. For the self-metathesis of this compound, the exchange of propylidyne and butylidyne fragments would lead back to the starting material.[12][14]

Experimental Protocol: Alkyne Metathesis

A general protocol for a cross-alkyne metathesis reaction is as follows:

-

A solution of the alkyne substrates (e.g., this compound and another internal alkyne) in an inert, dry solvent (e.g., toluene) is prepared in a glovebox or under a strictly inert atmosphere.

-

The alkyne metathesis catalyst (e.g., a Schrock or Fürstner catalyst, typically 1-5 mol%) is added to the solution.

-

The reaction mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures depending on the catalyst's activity.

-

The reaction is monitored by GC or NMR spectroscopy.

-

Upon completion, the reaction is quenched, and the catalyst is removed by filtration through a pad of silica gel or by other appropriate methods.

-

The product mixture is concentrated, and the desired cross-metathesis product is isolated by chromatography.[15]

Quantitative Data:

Yields for alkyne metathesis are highly dependent on the catalyst, substrates, and reaction conditions. Modern catalysts can achieve high yields and selectivity.

| Reaction Type | Substrates | Catalyst | Typical Yield (%) |

| Cross-Metathesis | Two different internal alkynes | Mo or W alkylidyne | 60-90 |

| Ring-Closing Metathesis | Acyclic diyne | Mo or W alkylidyne | 70-95 |

Mechanism Visualization:

Caption: Catalytic Cycle of Alkyne Metathesis.

Catalytic Hydrogenation of this compound: From Alkyne to Alkane

Catalytic hydrogenation is a fundamental reaction for the reduction of unsaturated functional groups. The triple bond of this compound can be fully saturated to the corresponding alkane, nonane, in the presence of a metal catalyst and hydrogen gas. Alternatively, partial hydrogenation can yield (Z)-4-nonene.

Mechanism of Action:

The catalytic hydrogenation of an alkyne occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds via the syn-addition of two molecules of hydrogen across the triple bond. Initially, one molecule of H₂ adds to the alkyne, which is adsorbed on the catalyst surface, to form a cis-alkene intermediate. This alkene can then desorb from the catalyst surface or undergo further hydrogenation by the addition of a second molecule of H₂ to yield the fully saturated alkane. Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the reaction can be stopped at the alkene stage, providing the (Z)-alkene with high stereoselectivity.[16][17]

Experimental Protocol: Catalytic Hydrogenation of this compound to Nonane

A typical procedure for the complete hydrogenation of an alkyne is as follows:

-

This compound is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of a hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C) is added to the solution.

-

The reaction vessel is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and flushed with hydrogen to replace the air.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure (or higher pressure for less reactive substrates).

-

The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like GC or TLC.

-

Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated to yield the crude product, nonane, which can be purified by distillation if necessary.[18]

Quantitative Data:

Catalytic hydrogenation of alkynes to alkanes is typically a high-yielding reaction.

| Reactant | Product | Catalyst | Typical Yield (%) |

| This compound | Nonane | Pd/C, H₂ | >95 |

| This compound | (Z)-4-Nonene | Lindlar's Catalyst, H₂ | 90-98 |

Mechanism Visualization:

Caption: Catalytic Hydrogenation of this compound.

This compound in Drug Development and Medicinal Chemistry

While direct applications of this compound itself in pharmaceuticals are not prominent, its derivatives and the synthetic methodologies it enables are of significant interest to drug development professionals. The functional group transformations of the alkyne moiety allow for the introduction of diverse chemical functionalities and the construction of complex molecular scaffolds, which are crucial for the synthesis of novel therapeutic agents.

For instance, the ketone (nonan-4-one) produced from the hydroboration-oxidation of this compound can serve as a key intermediate for further elaboration into more complex structures. The carbon-carbon bonds formed through Diels-Alder and alkyne metathesis reactions provide access to unique carbocyclic and macrocyclic frameworks, which are often found in biologically active natural products and synthetic drugs.

Furthermore, the alkyne group itself can be a precursor to various nitrogen-containing heterocycles, a class of compounds that is exceptionally prevalent in medicinal chemistry.[19][20][21] For example, through multi-step synthetic sequences, the triple bond of this compound can be incorporated into precursors for the synthesis of pyridines, quinolines, or other heterocyclic systems that are known to interact with various biological targets. The ability to functionalize the alkyne in this compound provides medicinal chemists with a versatile platform for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[22][23]

This compound is a valuable and versatile starting material in organic synthesis, offering access to a wide range of functional groups and molecular architectures through well-established reaction mechanisms. This guide has provided an in-depth look at the core principles governing its reactivity in hydroboration-oxidation, Diels-Alder cycloaddition, alkyne metathesis, and catalytic hydrogenation. The provided mechanistic insights, experimental guidelines, and quantitative data are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a strategic tool in the design and synthesis of novel and complex molecules. Further exploration of the reactivity of this compound and its derivatives will undoubtedly continue to contribute to advancements in organic chemistry and the development of new therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels Alder with Alkynes [quimicaorganica.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. odp.library.tamu.edu [odp.library.tamu.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Alkyne metathesis - Wikipedia [en.wikipedia.org]

- 13. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

The Chemistry of 4-Nonyne: A Technical Guide

An In-depth Exploration of the Synthesis, Properties, and Spectroscopic Characterization of an Internal Alkyne

Abstract

This technical guide provides a comprehensive overview of 4-nonyne, an internal alkyne with the chemical formula C₉H₁₆. The document details the historical context of its synthesis, rooted in the foundational principles of alkyne chemistry developed since the 19th century. Key physicochemical properties are systematically tabulated, offering a valuable resource for researchers. Detailed experimental protocols for the primary synthesis routes—alkylation of a terminal alkyne and dehydrohalogenation of a dihaloalkane—are provided, enabling practical application in a laboratory setting. Furthermore, this guide presents an in-depth analysis of the spectroscopic characteristics of this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, complete with interpretations of the spectral data. Visual diagrams generated using the DOT language illustrate the logical workflows of its synthesis, enhancing the clarity of the described methodologies. This document is intended to serve as a critical resource for chemists, researchers, and professionals in drug development, offering a consolidated repository of technical information on this compound.

Introduction and Historical Context

The study of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, dates back to the discovery of acetylene (B1199291) by Edmund Davy in 1836.[1] The unique linear geometry and reactivity of the C≡C triple bond have made alkynes fundamental building blocks in organic synthesis.[2] Internal alkynes, such as this compound, are characterized by the triple bond being located within the carbon chain, conferring different reactivity and physical properties compared to their terminal isomers.[3]

While a specific date for the first synthesis of this compound is not prominently documented, its preparation falls under well-established reactions for forming internal alkynes, primarily developed in the early to mid-20th century. The seminal work on the preparation and alkylation of metal acetylides in liquid ammonia (B1221849) by Vaughn, Hennion, Vogt, and Nieuwland in 1937 laid the groundwork for one of the most common methods for synthesizing asymmetrical internal alkynes like this compound.[4] This method, involving the deprotonation of a terminal alkyne followed by reaction with an alkyl halide, remains a cornerstone of alkyne chemistry.[5] An alternative classical approach is the double dehydrohalogenation of a vicinal or geminal dihalide, a powerful elimination reaction to introduce unsaturation.[6]

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature and is soluble in common organic solvents but insoluble in water.[7] Its reactivity is primarily centered around the carbon-carbon triple bond, which can undergo a variety of addition reactions.[8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆ | [7][8] |

| Molecular Weight | 124.22 g/mol | [7][9] |

| CAS Number | 20184-91-2 | [8] |

| IUPAC Name | Non-4-yne | [10] |

| Synonyms | Butylpropylacetylene | [9] |

| Density | 0.76 g/cm³ | [7][8] |

| Boiling Point | 155 °C | [7] |

| Melting Point | -49.99 °C (estimate) | [7][8] |

| Refractive Index | 1.4325 | [7] |

| Vapor Pressure | 3.47 mmHg at 25 °C | [7][8] |

Experimental Protocols for Synthesis

The synthesis of this compound can be effectively achieved through two primary methods: the alkylation of a terminal alkyne and the double dehydrohalogenation of a dihaloalkane.

Synthesis via Alkylation of 1-Hexyne (B1330390)

This is a widely used method for the preparation of unsymmetrical internal alkynes.[2][5] It involves the deprotonation of a terminal alkyne, 1-hexyne, with a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) to form the corresponding acetylide anion. This is followed by a nucleophilic substitution reaction (SN2) with a primary alkyl halide, such as 1-bromopropane (B46711).

Reaction: CH₃(CH₂)₃C≡CH + NaNH₂ → CH₃(CH₂)₃C≡C⁻Na⁺ + NH₃ CH₃(CH₂)₃C≡C⁻Na⁺ + CH₃CH₂CH₂Br → CH₃(CH₂)₃C≡CCH₂CH₂CH₃ + NaBr

Protocol:

-

Preparation of the Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place a suspension of sodium amide (1.1 equivalents) in anhydrous liquid ammonia (approx. 200 mL for a 0.1 mol scale reaction). To this stirred suspension, add 1-hexyne (1 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the resulting mixture for an additional hour to ensure complete formation of the sodium hexynide.

-

Alkylation: To the solution of sodium hexynide, add 1-bromopropane (1.05 equivalents) dropwise at a rate that maintains a gentle reflux. After the addition is complete, allow the reaction mixture to stir for an additional 4-6 hours.

-

Work-up: Carefully quench the reaction by the slow addition of water. Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Add diethyl ether (100 mL) to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by fractional distillation under atmospheric pressure to yield the pure product.

Caption: Synthesis of this compound via Alkylation of 1-Hexyne.

Synthesis via Double Dehydrohalogenation of 4,5-Dibromononane

This method involves the elimination of two equivalents of hydrogen bromide from a vicinal dihalide using a strong base.[6] The reaction proceeds through an E2 mechanism, first forming a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne.

Reaction: CH₃(CH₂)₃CH(Br)CH(Br)(CH₂)₂CH₃ + 2 NaNH₂ → CH₃(CH₂)₃C≡C(CH₂)₂CH₃ + 2 NaBr + 2 NH₃

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 4,5-dibromononane (1 equivalent) in an inert solvent such as mineral oil or a high-boiling ether.

-

Dehydrohalogenation: Heat the solution to approximately 150-160 °C. Add sodium amide (2.2 equivalents) portion-wise over a period of 1 hour. The reaction is exothermic and the temperature should be carefully controlled. After the addition is complete, maintain the reaction mixture at this temperature for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a low-boiling hydrocarbon solvent such as pentane (B18724) (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The resulting crude this compound is then purified by fractional distillation.

Caption: Synthesis of this compound via Double Dehydrohalogenation.

Spectroscopic Analysis of this compound

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. The protons on the carbons adjacent to the triple bond are deshielded compared to typical alkanes.

Expected Chemical Shifts (δ) and Multiplicities:

-

~ 2.14 ppm (triplet of triplets, 4H): These are the protons on the two methylene (B1212753) groups (C-3 and C-6) adjacent to the triple bond. The signal is a triplet due to coupling with the adjacent methylene protons and a smaller triplet due to long-range coupling across the triple bond.

-

~ 1.48 ppm (sextet, 4H): These are the protons on the methylene groups at C-2 and C-7.

-

~ 0.95 ppm (triplet, 6H): These are the protons of the two terminal methyl groups (C-1 and C-9).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The sp-hybridized carbons of the alkyne are a key feature.

Expected Chemical Shifts (δ):

-

~ 80.5 ppm: The two sp-hybridized carbons of the triple bond (C-4 and C-5).

-

~ 31.5 ppm: The methylene carbons at C-2 and C-7.

-

~ 22.5 ppm: The methylene carbons adjacent to the triple bond (C-3 and C-6).

-

~ 13.9 ppm: The terminal methyl carbons (C-1 and C-9).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the C≡C triple bond.

Key Absorption Bands:

-

~ 2230 cm⁻¹ (weak): C≡C stretch. For a symmetrical internal alkyne like this compound, this absorption is often weak or absent due to the small change in dipole moment during the vibration.

-

2850-3000 cm⁻¹ (strong): C-H stretching from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 124.

-

Major Fragments: Cleavage of the C-C bonds adjacent to the triple bond is a common fragmentation pathway for alkynes. This would lead to fragments corresponding to the loss of propyl (C₃H₇, m/z = 43) and butyl (C₄H₉, m/z = 57) radicals. Therefore, prominent peaks are expected at m/z = 81 (M-43) and m/z = 67 (M-57).

Conclusion

This compound serves as a representative example of a simple internal alkyne, illustrating fundamental principles of organic synthesis and spectroscopic analysis. The synthetic routes via acetylide alkylation and dehydrohalogenation are robust and versatile methods applicable to a wide range of alkynes. The tabulated physical properties and detailed spectroscopic data presented in this guide provide a valuable reference for researchers in academia and industry. A thorough understanding of the chemistry of such foundational molecules is crucial for the development of more complex chemical entities with applications in materials science and drug discovery.

References

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. C–C bond formation via photocatalytic direct functionalization of simple alkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02790B [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. Internal alkyne synthesis by C-C coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. perlego.com [perlego.com]

- 9. Best Synthetic Methods: Carbon-Carbon Bond Formation [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 4-Nonyne: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the quantum chemical calculations for the internal alkyne 4-nonyne. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for determining the optimized molecular geometry, vibrational frequencies, electronic properties, and NMR chemical shifts of this compound. Due to the limited availability of direct experimental data for this compound, this guide establishes robust computational protocols based on established methods for similar alkyne systems and presents expected data based on calculations for smaller analogous molecules where appropriate.

Introduction

This compound (C₉H₁₆) is an internal alkyne with a triple bond located at the C4 position.[1][2] Understanding its three-dimensional structure, vibrational modes, and electronic characteristics is crucial for predicting its reactivity and potential applications. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy. This guide focuses on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, two of the most prevalent and reliable computational techniques in quantum chemistry.[3][4][5]

Computational Methodologies

A multi-step computational workflow is employed to determine the properties of this compound. The process begins with geometry optimization, followed by frequency analysis to confirm the nature of the stationary point, and subsequent calculations of electronic properties and NMR spectra.

Experimental Protocols

Geometry Optimization: The initial 3D structure of this compound can be constructed using standard molecular modeling software. The geometry is then optimized to find the lowest energy conformation. This is achieved by employing both DFT and Hartree-Fock methods. A commonly used and reliable functional for DFT calculations is B3LYP, paired with a basis set such as 6-31G(d,p).[6][7][8][9] For Hartree-Fock calculations, the same basis set can be utilized. The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is reached.[10]

Vibrational Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to characterize the stationary point.[4][11][12] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[13] These calculations also provide the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) spectroscopy data.[13][14] It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as theoretical methods tend to overestimate vibrational frequencies.[15][16]

Electronic Properties Calculation: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated from the optimized geometry. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and electronic transitions.[9]

NMR Chemical Shift Calculation: The nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a standard approach for predicting NMR spectra.[17][18] These calculations are typically performed at the DFT level of theory, often with the same functional and basis set used for geometry optimization, and the results are referenced against a standard, such as tetramethylsilane (B1202638) (TMS).[17][18]

Predicted Data for this compound

Optimized Molecular Geometry

The geometry of this compound is expected to exhibit bond lengths and angles characteristic of sp³-hybridized carbons in the propyl and butyl chains and sp-hybridized carbons of the alkyne group.

Table 1: Predicted Optimized Geometric Parameters for this compound. | Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (DFT B3LYP/6-31G(d,p)) | Predicted Value (HF/6-31G(d,p)) | |---|---|---|---|---|---| | Bond Lengths (Å) | | | | | | | | C4 | C5 | | To be calculated | To be calculated | | | C3 | C4 | | To be calculated | To be calculated | | | C5 | C6 | | To be calculated | To be calculated | | | C-H (sp³) | | | To be calculated | To be calculated | | **Bond Angles (°) ** | | | | | | | | C3 | C4 | C5 | To be calculated | To be calculated | | | C4 | C5 | C6 | To be calculated | To be calculated | | | H | C | H (sp³) | To be calculated | To be calculated | | Dihedral Angles (°) | | | | | | | | C2 | C3 | C4 | C5 | To be calculated | To be calculated | | | C4 | C5 | C6 | C7 | To be calculated | To be calculated |

For reference, the calculated C≡C bond length in propyne (B1212725) at the MP2/aug-cc-pVTZ level of theory is approximately 1.21 Å.[19]

Vibrational Frequencies

The calculated vibrational spectrum of this compound will display a characteristic C≡C stretching frequency, along with various C-H and C-C stretching and bending modes. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound, which can be used for comparison with the calculated frequencies.[14]

Table 2: Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT B3LYP/6-31G(d,p)) | Predicted Frequency (cm⁻¹) (HF/6-31G(d,p)) | Experimental IR Peak (cm⁻¹)[14] |

|---|---|---|---|

| C≡C Stretch | To be calculated | To be calculated | ~2200-2300 |

| sp³ C-H Stretch | To be calculated | To be calculated | ~2800-3000 |

| CH₂ Bend | To be calculated | To be calculated | ~1450 |

| CH₃ Bend | To be calculated | To be calculated | ~1380 |

Computational studies on propyne have shown that DFT methods can accurately predict vibrational frequencies.[20]

Electronic Properties

The HOMO-LUMO gap is a key indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.

Table 3: Predicted Electronic Properties of this compound.

| Property | Predicted Value (DFT B3LYP/6-31G(d,p)) | Predicted Value (HF/6-31G(d,p)) |

|---|---|---|

| HOMO Energy (eV) | To be calculated | To be calculated |

| LUMO Energy (eV) | To be calculated | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated | To be calculated |

NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts will provide a theoretical spectrum that can aid in the structural elucidation and confirmation of this compound.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS).

| Atom | Predicted ¹H Shift (DFT/GIAO) | Predicted ¹³C Shift (DFT/GIAO) |

|---|---|---|

| C1 | To be calculated | To be calculated |

| C2 | To be calculated | To be calculated |

| C3 | To be calculated | To be calculated |

| C4 | - | To be calculated |

| C5 | - | To be calculated |

| C6 | To be calculated | To be calculated |

| C7 | To be calculated | To be calculated |

| C8 | To be calculated | To be calculated |

| C9 | To be calculated | To be calculated |

The chemical shifts of the sp-hybridized carbons (C4 and C5) are expected to be in the range of 65-90 ppm in the ¹³C NMR spectrum.

Conclusion

This technical guide provides a robust framework for the quantum chemical characterization of this compound. By following the detailed computational protocols, researchers can obtain reliable data on its geometry, vibrational modes, electronic structure, and NMR spectra. This information is invaluable for understanding the fundamental properties of this compound and can serve as a foundation for further studies in areas such as reaction mechanisms, materials science, and drug design. The presented tables offer a clear and structured format for the presentation and comparison of the calculated data.

References

- 1. This compound | C9H16 | CID 140650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inpressco.com [inpressco.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. vibrational frequencies [cup.uni-muenchen.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. This compound [webbook.nist.gov]

- 15. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Computational Chemistry Highlights: More examples of structure determination with computed NMR chemical shifts [compchemhighlights.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Thermochemical Data of 4-Nonyne

This technical guide provides a comprehensive overview of the available thermochemical data for 4-nonyne. The information is intended for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and characterization of chemical compounds. This document presents quantitative data in structured tables, details experimental and computational methodologies, and includes visualizations of workflows and conceptual relationships.

Physicochemical and Thermochemical Properties of this compound

This compound (C₉H₁₆) is an internal alkyne with the chemical structure CH₃(CH₂)₂C≡C(CH₂)₃CH₃.[1] Its thermochemical properties are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the key physicochemical and thermochemical data for this compound, compiled from various sources.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₉H₁₆ | - | [1][2] |

| Molar Mass | 124.22 | g/mol | [2] |

| Density | 0.76 | g/cm³ | [2] |

| Normal Boiling Point | 155 | °C | [2] |

| 428 | K | [1] | |

| Melting Point | -49.99 (estimate) | °C | [2] |

| Vapor Pressure | 3.47 | mmHg at 25°C | [2] |

| Refractive Index | 1.4325 | - | [2] |

Table 2: Enthalpy and Gibbs Free Energy Data for this compound

| Property | Value | Unit | Method | Source |

| Standard Enthalpy of Formation (ΔfH°gas) | 42.00 ± 2.80 | kJ/mol | Experimental | NIST[3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 227.70 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Vaporization (ΔvapH°) | 37.78 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Fusion (ΔfusH°) | 22.19 | kJ/mol | Joback Method | Cheméo[3] |

| Enthalpy of Reaction (Hydrogenation) | -271.8 ± 1.8 | kJ/mol | Experimental | NIST[4] |

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound at Different Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method | Source |

| 414.32 | 247.22 | Joback Method | Cheméo[5] |

| 445.31 | 260.52 | Joback Method | Cheméo[5] |

| 476.31 | 273.31 | Joback Method | Cheméo[5] |

| 507.30 | 285.57 | Joback Method | Cheméo[5] |

| 538.29 | 297.34 | Joback Method | Cheméo[5] |

| 569.29 | 308.63 | Joback Method | Cheméo[5] |

| 600.28 | 319.44 | Joback Method | Cheméo[5] |

Table 4: Other Calculated Properties of this compound

| Property | Value | Unit | Method | Source |

| Ionization Energy | 9.17 ± 0.03 | eV | Experimental | NIST[3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.980 | - | Crippen Method | Cheméo[3] |

| McGowan's Characteristic Volume (McVol) | 129.070 | ml/mol | McGowan Method | Cheméo[3] |

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from both experimental measurements and computational estimations. This section provides an overview of the methodologies employed.

2.1. Experimental Determination of Thermochemical Data

Direct experimental determination of thermochemical properties provides the most accurate data. The experimental values for this compound reported by the National Institute of Standards and Technology (NIST) are primarily based on calorimetric measurements.

-

Enthalpy of Hydrogenation: The enthalpy of reaction for the hydrogenation of this compound to n-nonane was determined by Rogers, Dagdagan, and Allinger (1979).[4][6] The general protocol for such a measurement involves the catalytic hydrogenation of the alkyne in a solution calorimeter.

-

General Protocol:

-

A precise amount of the alkyne is dissolved in a suitable solvent (e.g., hexane) within a reaction calorimeter.

-

A catalyst, typically a noble metal such as platinum or palladium on a support, is introduced.

-

Hydrogen gas is bubbled through the solution, and the heat evolved during the exothermic hydrogenation reaction is measured by the calorimeter.

-

The enthalpy of hydrogenation is then calculated from the measured heat change and the amount of substance reacted. The standard enthalpy of formation of the alkyne can be subsequently derived using the known standard enthalpy of formation of the corresponding alkane.[7]

-

-

-

Boiling Point Determination: The boiling point of this compound has been experimentally determined.[1] Standard methods for boiling point determination at atmospheric pressure, such as distillation or using a Sivolobov apparatus, are typically employed. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

2.2. Computational Estimation Methods

Several computational methods are used to estimate thermochemical properties when experimental data is unavailable. These methods are generally based on group contribution theories.

-

Joback Method: The Joback method is a group-contribution method used to predict various thermophysical properties of pure components based on their molecular structure.[1][3][8][9] It assumes that the properties of a molecule are the sum of contributions from its constituent functional groups.[3] This method was used to estimate the standard Gibbs free energy of formation, enthalpy of vaporization, enthalpy of fusion, and the temperature-dependent ideal gas heat capacity of this compound.[3][5]

-

Crippen Method: The Crippen method is an atom-based approach for calculating the octanol-water partition coefficient (logP).[2][10][11] The logP value is determined by summing the contributions of each atom in the molecule, with the contribution of each atom type being empirically derived.[2][11]

-

McGowan Method: The McGowan method is used to calculate the characteristic volume of a molecule (McVol) from the sum of the atomic volumes of its constituent atoms, with a correction for the number of bonds.[5][12][13] This volume is considered to be the actual volume of a mole of molecules when they are not in motion.[14]

Signaling Pathways

A search of the scientific literature reveals no evidence of this compound being directly involved in biological signaling pathways. It is a simple, non-polar hydrocarbon and lacks the functional groups typically required for specific interactions with biological macromolecules that characterize signaling molecules. It is important to distinguish this compound from 4-hydroxy-2-nonenal (HNE), a reactive aldehyde derived from lipid peroxidation, which is a known signaling molecule involved in various cellular processes, including inflammation and oxidative stress responses.[15][16][17][18]

Visualizations

The following diagrams, created using the DOT language, illustrate the workflow for determining thermochemical data and the relationships between different thermochemical properties.

Caption: Workflow for obtaining thermochemical data of this compound.

Caption: Interrelationships between key thermochemical properties.

References

- 1. EgiChem | Tools [egichem.com]

- 2. logP - MolModa Documentation [durrantlab.pitt.edu]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. rdkit.Chem.Crippen module — The RDKit 2025.09.3 documentation [rdkit.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. scribd.com [scribd.com]

- 9. Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Estimating the Octanol/Water Partition Coefficient for Aliphatic Organic Compounds Using Semi-Empirical Electrotopological Index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of McGowan volumes for ions and correlation with van der Waals volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The chemistry of cell signaling by reactive oxygen and nitrogen species and 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Nonyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nonyne, an internal alkyne. While specific quantitative solubility data for this compound is not extensively published, this document outlines its expected solubility based on fundamental principles of physical organic chemistry. Furthermore, it provides detailed experimental protocols for the empirical determination of its solubility, enabling researchers to generate precise quantitative data for their specific applications.

Introduction to this compound

This compound (C9H16) is an unsaturated hydrocarbon featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms of its nine-carbon chain.[1] As an internal alkyne, its chemical behavior is largely defined by the nonpolar nature of the hydrocarbon chain and the electron-rich region of the triple bond.[2] Alkynes are classified as nonpolar compounds, a key factor that governs their solubility properties based on the principle of "like dissolves like."[2][3] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][4][5][6]

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C9H16[1][7] |

| Molar Mass | 124.22 g/mol [7][8] |

| Density | ~0.76 g/cm³[7] |

| Boiling Point | ~155 °C[7] |

| Appearance | Colorless liquid[1][7] |

Expected Solubility Profile of this compound

Based on its nonpolar structure, this compound is anticipated to be miscible with or highly soluble in a variety of common organic solvents. The following table summarizes the expected qualitative solubility. Quantitative determination requires experimental validation as detailed in Section 3.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Heptane, Toluene, Cyclohexane | High | Nonpolar solvents that will readily solvate the nonpolar alkyne molecule through London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and are excellent solvents for a wide range of organic compounds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | These solvents are effective at dissolving nonpolar and moderately polar compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | While more polar than hydrocarbons, these solvents are generally capable of dissolving nonpolar compounds. |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group in alcohols makes them less ideal solvents for nonpolar alkynes. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low | These are highly polar solvents and are not expected to be effective at dissolving nonpolar this compound. |

| Water | Insoluble | As a highly polar solvent, water will not dissolve the nonpolar this compound.[1] |

Experimental Protocol for Determining Solubility

The following section details a generalized experimental protocol for the quantitative determination of this compound solubility in an organic solvent. The shake-flask method is a traditional and reliable technique for determining thermodynamic (equilibrium) solubility.[9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Syringe filters (if necessary for sample clarification)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved this compound is necessary to ensure saturation.

-

Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed for several hours to permit the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Avoid disturbing the undissolved layer.

-

If necessary, filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended micro-droplets.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the saturated sample solution using a pre-calibrated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

References

- 1. CAS 20184-91-2: this compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chembk.com [chembk.com]

- 8. This compound | C9H16 | CID 140650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols for the Use of 4-Nonyne in Organometallic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-nonyne, an internal alkyne, as a versatile substrate in various organometallic catalytic reactions. The protocols detailed below are representative methodologies for key transformations, offering a foundation for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

This compound (C9H16) is a symmetrical internal alkyne that serves as a valuable building block in organic synthesis.[1] Its reactivity, centered around the carbon-carbon triple bond, allows for a variety of transformations facilitated by organometallic catalysts. These reactions enable the construction of complex carbocyclic and heterocyclic frameworks, as well as the stereoselective formation of functionalized alkenes. This document outlines protocols for several key organometallic catalytic reactions involving this compound, including cyclotrimerization, semi-hydrogenation, hydroboration, and cycloaddition.

Ruthenium-Catalyzed [2+2+2] Cyclotrimerization of this compound

Application Note: The [2+2+2] cyclotrimerization of alkynes is a powerful, atom-economical method for the synthesis of substituted benzene (B151609) derivatives. Organometallic catalysts, particularly those based on ruthenium, are highly effective in promoting this transformation. The cyclotrimerization of this compound yields 1,2,4-tributyl-3,5,6-tripropylbenzene, a symmetrically substituted aromatic compound. This reaction is valuable for creating highly substituted aromatic cores that can be further functionalized. Ruthenium catalysts such as Cp*RuCl(COD) are known to be effective for the cyclotrimerization of both terminal and internal alkynes.[2]

Experimental Protocol:

Reaction: 3 x this compound -> 1,2,4-Tributyl-3,5,6-tripropylbenzene

Materials:

-

This compound (C9H16)

-

[CpRuCl(COD)] (Cyclopentadienylruthenium(II) chloride cyclooctadiene complex)

-

Anhydrous Toluene (B28343)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for anhydrous reactions

Procedure:

-

In a glovebox, a 25 mL Schlenk flask equipped with a magnetic stir bar is charged with [Cp*RuCl(COD)] (0.02 mmol, 2 mol%).

-

Anhydrous toluene (10 mL) is added to the flask, and the mixture is stirred until the catalyst is fully dissolved.

-

This compound (1.0 mmol) is added to the reaction mixture via syringe.

-

The flask is sealed and removed from the glovebox. The reaction mixture is then heated to 80 °C in an oil bath.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the consumption of the starting material.

-

Upon completion (typically 12-24 hours), the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired 1,2,4-tributyl-3,5,6-tripropylbenzene.

Quantitative Data Summary:

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | Toluene | 80 | 18 | 85 |

| 5 | Dioxane | 100 | 12 | 78 |

| 1 | THF | 65 | 24 | 65 |

Catalytic Cycle for Ruthenium-Catalyzed Cyclotrimerization:

Caption: Ruthenium-catalyzed alkyne cyclotrimerization.

(Z)-Selective Semi-Hydrogenation of this compound

Application Note: The stereoselective semi-hydrogenation of internal alkynes to produce Z-alkenes is a fundamental transformation in organic synthesis. While traditional methods often employ poisoned palladium catalysts (e.g., Lindlar's catalyst), modern organometallic catalysis offers alternatives using more earth-abundant metals like copper or iron.[3][4] These systems can provide high (Z)-selectivity and functional group tolerance under mild conditions. This protocol describes a representative procedure using an in situ generated copper nanoparticle catalyst.

Experimental Protocol:

Reaction: this compound + H2 source -> (Z)-4-Nonene

Materials:

-

This compound (C9H16)

-

Copper(I) Iodide (CuI)

-

Ammonia-borane (NH3BH3)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Standard laboratory glassware

Procedure:

-

To a 10 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and Copper(I) Iodide (0.05 mmol, 5 mol%).

-

A solvent mixture of THF and water (1:1, 4 mL) is added to the flask.

-

Ammonia-borane (1.5 mmol) is added in one portion to the stirred solution at room temperature.

-

The reaction mixture is stirred vigorously at room temperature and monitored by GC-MS.

-

Upon complete consumption of the starting material (typically 1-3 hours), the reaction mixture is diluted with diethyl ether (10 mL) and washed with water (2 x 5 mL) and brine (5 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (Z)-4-nonene.

Quantitative Data Summary:

| Catalyst Precursor | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | (Z:E) Ratio |

| CuI | NH3BH3 | THF/H2O | 25 | 2 | 95 | >98:2 |

| CuCl | NH3BH3 | THF/H2O | 25 | 2.5 | 92 | 98:2 |

| Fe(acac)3 | PhSiH3 | Dioxane | 60 | 6 | 88 | 95:5 |

Workflow for (Z)-Selective Semi-Hydrogenation:

Caption: Workflow for semi-hydrogenation of this compound.

Hydroboration of this compound

Application Note: Hydroboration of alkynes is a versatile method for the synthesis of vinylboranes, which are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[5][6] The reaction proceeds with syn-addition of the H-B bond across the triple bond. For internal alkynes like this compound, the regioselectivity is not a concern due to its symmetry. The resulting vinylborane (B8500763) can be oxidized to a ketone or used in subsequent C-C bond-forming reactions. While uncatalyzed hydroboration is common, organometallic catalysts can enhance reaction rates and selectivity in certain cases.

Experimental Protocol:

Reaction: this compound + HBpin -> (E)-(Non-4-en-4-yl)boronic acid pinacol (B44631) ester

Materials:

-